molecular formula C4H8N2O2 B12560358 N-Carbamoyl-N-methylacetamide CAS No. 189873-62-9

N-Carbamoyl-N-methylacetamide

Cat. No.: B12560358
CAS No.: 189873-62-9
M. Wt: 116.12 g/mol
InChI Key: PEFFWPIVPIMFDH-UHFFFAOYSA-N
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Description

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6], C₅H₇N₃O₂) is a carbamoyl-substituted acetamide derivative characterized by a cyano group at the 2-position and a methylcarbamoyl moiety on the acetamide nitrogen. Its molar mass is 141.13 g/mol, and it exists as a solid powder with a melting point of 202.5°C . Stability data indicate incompatibility with strong oxidizers, nitrogen oxides (NOₓ), carbon dioxide (CO₂), and carbon monoxide (CO) .

Properties

CAS No.

189873-62-9

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-carbamoyl-N-methylacetamide

InChI

InChI=1S/C4H8N2O2/c1-3(7)6(2)4(5)8/h1-2H3,(H2,5,8)

InChI Key

PEFFWPIVPIMFDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoyl-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The reaction can be represented as follows:

CH3COOH+CH3NH2CH3CONHCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​NH2​→CH3​CONHCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acetic acid and methylamine as raw materials. The process includes steps such as amination, water evaporation, acid evaporation, and fractionation. This method is advantageous as it minimizes corrosion to the apparatus .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-methylacetamide oxides.

    Reduction: Formation of N-methylacetamide amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

N-Carbamoyl-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbamoyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby affecting their activity. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Carbamothioyl Derivatives

N-(2-Nitrophenylcarbamothioyl)acetamide (CAS: Not specified, C₉H₉N₃O₃S)

  • Structure : Features a carbamothioyl (C=S) group and a nitro-substituted phenyl ring.
  • Properties: Higher molar mass (227.25 g/mol) compared to the target compound.
  • Research Context : Part of a series of derivatives studied for crystallographic behavior, highlighting structural versatility in carbamoyl/thiocarbamoyl systems .

Chloro-Substituted Acetamides

2-Chloro-N-{[(2,6-Dimethylphenyl)carbamoyl]methyl}acetamide (CAS: 50333-31-8, C₁₂H₁₅ClN₂O₂)

  • Structure : Chloroacetamide backbone with a 2,6-dimethylphenylcarbamoyl group.
  • Properties: Molar mass: 254.71 g/mol. Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Applications : Used as a research chemical, emphasizing the role of halogenation and aromatic substitution in modulating solubility and bioactivity .

2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide (CAS: 874594-85-1, C₁₁H₁₅ClN₂O₂S)

  • Structure : Incorporates a thiophene heterocycle and ethyl group.
  • Properties :
    • Molar mass: 274.77 g/mol.
    • Reactivity: The thiophene moiety may confer unique electronic properties, influencing binding interactions in medicinal chemistry .

Aromatic Amides

N-Phenylacetamide (CAS: Not specified, C₈H₉NO)

  • Structure : Simple aromatic acetamide with a phenyl group.
  • Applications: A known metabolite of acetaminophen, used in pharmaceutical research to study drug degradation pathways .
  • Contrast: Lacks the carbamoyl and cyano substituents of the target compound, resulting in lower polarity and distinct pharmacokinetic behavior .

Carbamoyl Chlorides

Dimethylcarbamoyl Chloride (CAS: [79-44-7], C₃H₆ClNO)

  • Structure: Reactive carbamoyl chloride with dimethylamino groups.
  • Properties: Reactivity: Highly reactive in nucleophilic acyl substitution, used as a precursor in pesticide and polymer synthesis .

Comparative Data Table

Compound Name CAS Number Molar Mass (g/mol) Melting Point (°C) Solubility Key Functional Groups Applications
2-Cyano-N-[(methylamino)carbonyl]acetamide [6972-77-6] 141.13 202.5 Not specified Cyano, carbamoyl Research chemical
N-(2-Nitrophenylcarbamothioyl)acetamide Not available 227.25 Not reported Not reported Nitrophenyl, carbamothioyl Crystallography studies
2-Chloro-N-{[(2,6-Dimethylphenyl)...} [50333-31-8] 254.71 Not reported Chloroform, methanol, DMSO Chloro, dimethylphenyl Organic synthesis
N-Phenylacetamide Not available 135.17 114–116 Ethanol, ether Phenyl, amide Pharmaceutical research
Dimethylcarbamoyl Chloride [79-44-7] 107.55 -33 Reacts with polar solvents Carbamoyl chloride Pesticide/polymer precursor

Key Findings and Implications

Structural Influence on Properties: The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide enhances polarity compared to simpler acetamides like N-phenylacetamide . Halogenation (e.g., chloro-substitution) increases molar mass and alters solubility, as seen in chloroacetamide derivatives .

Reactivity and Hazards: Carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) exhibit high reactivity and toxicity, unlike the more stable carbamoyl acetamides . Limited toxicity data for 2-cyano-N-[(methylamino)carbonyl]acetamide underscore the need for further ecological and toxicological studies .

Research Applications :

  • Thiophene- and nitro-substituted analogs demonstrate the role of heterocycles and electron-withdrawing groups in medicinal chemistry .

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